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N-cyclopropyl-N'-(2,4-difluorophenyl)ethanediamide
Overview
Description
N-cyclopropyl-N’-(2,4-difluorophenyl)ethanediamide is a chemical compound characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(2,4-difluorophenyl)ethanediamide typically involves the reaction of cyclopropylamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-(2,4-difluorophenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(2,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N-cyclopropyl-N’-(2,4-difluorophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(2,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-(2-fluorophenyl)ethanediamide
- N-cyclopropyl-N’-(2,5-difluorophenyl)ethanediamide
Uniqueness
N-cyclopropyl-N’-(2,4-difluorophenyl)ethanediamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject for research and development in various scientific fields.
Biological Activity
N-cyclopropyl-N'-(2,4-difluorophenyl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of phosphodiesterase (PDE) activity. This article provides an overview of its biological activity, relevant case studies, and research findings.
The compound primarily functions as a selective inhibitor of specific phosphodiesterase isoforms, particularly PDE4. Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, which play crucial roles in various signaling pathways. By inhibiting PDE4, this compound may enhance intracellular levels of cyclic AMP (cAMP), leading to a range of physiological effects.
Table 1: Summary of PDE Isoforms and Their Functions
PDE Isoform | Function | Associated Conditions |
---|---|---|
PDE4A | Regulates inflammation | Asthma, COPD |
PDE4B | Modulates immune responses | Depression, schizophrenia |
PDE4C | Involved in neuronal signaling | Neurodegenerative diseases |
2. Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activities that could be beneficial in treating various conditions:
- Anti-inflammatory Effects : By inhibiting PDE4, the compound can reduce inflammatory responses, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD) .
- Neuroprotective Properties : The modulation of cAMP levels may also provide neuroprotective effects, which could be useful in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: PDE Inhibition and Inflammation
In a study examining the effects of PDE4 inhibitors on inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines in animal models. This suggests its potential utility as an anti-inflammatory agent .
Case Study 2: Neurodegenerative Disease Models
Another investigation focused on the neuroprotective effects of PDE4 inhibition using this compound in models of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation, highlighting its promise for neurodegenerative conditions .
4. Safety and Toxicology
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicological evaluations indicate that this compound has an acceptable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and any potential side effects .
5. Conclusion
This compound represents a promising compound with diverse biological activities primarily through its action on phosphodiesterase isoforms. Its anti-inflammatory and neuroprotective properties position it as a potential therapeutic agent for various diseases. Continued research is essential to elucidate its full pharmacological profile and clinical applications.
Properties
IUPAC Name |
N-cyclopropyl-N'-(2,4-difluorophenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c12-6-1-4-9(8(13)5-6)15-11(17)10(16)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQNSGMUSVTLRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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